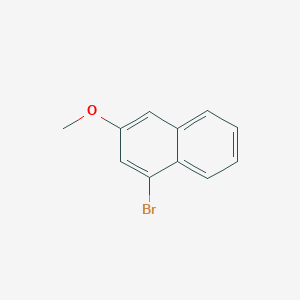
1-Brom-3-Methoxynaphthalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methoxynaphthalene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
1-Bromo-3-methoxynaphthalene is a chemical compound used in organic synthesis. The primary targets of this compound are often other organic molecules in a reaction mixture. It’s used as a reagent to introduce the 3-methoxynaphthalene moiety into a larger molecule .
Mode of Action
The compound can participate in various types of reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the bromine atom in 1-Bromo-3-methoxynaphthalene is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Result of Action
The result of 1-Bromo-3-methoxynaphthalene’s action is the formation of a new organic compound. The exact nature of this compound depends on the other reactants present in the reaction and the conditions under which the reaction is carried out .
Disclaimer: This article is intended for informational purposes only The use of 1-Bromo-3-methoxynaphthalene should be performed by trained professionals in a controlled environment following all safety protocolsAlways consult with a trained professional or refer to the material safety data sheet (MSDS) for handling instructions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxynaphthalene can be synthesized through the bromination of 3-methoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 1-Bromo-3-methoxynaphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as cyanide (CN-) to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form 3-methoxynaphthalene.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium cyanide (NaCN) in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: 3-Methoxybenzonitrile.
Coupling Reactions: Biaryl derivatives.
Reduction Reactions: 3-Methoxynaphthalene.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-methylnaphthalene
- 1-Bromo-4-methoxynaphthalene
- 1-Bromonaphthalene
Comparison: 1-Bromo-3-methoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. For example, 1-Bromo-4-methoxynaphthalene has the methoxy group at the fourth position, which can lead to different reactivity patterns and product distributions in chemical reactions .
Eigenschaften
IUPAC Name |
1-bromo-3-methoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVSVDNPAVXAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5111-34-2 |
Source


|
| Record name | 1-bromo-3-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)
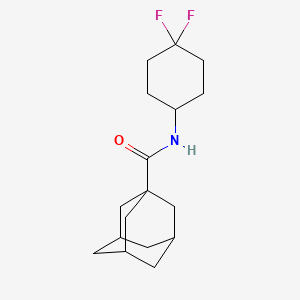
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)
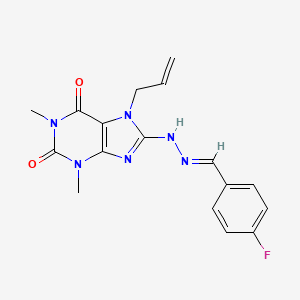
![phenyl 4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2403555.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
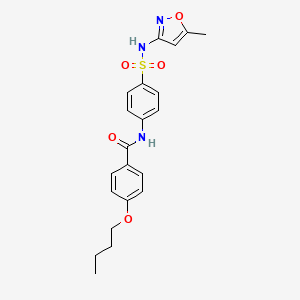
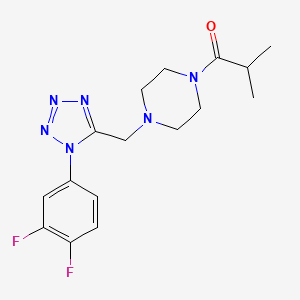
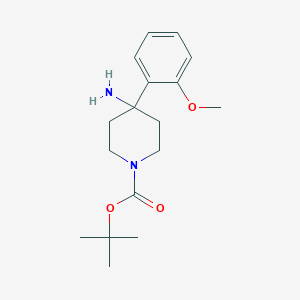
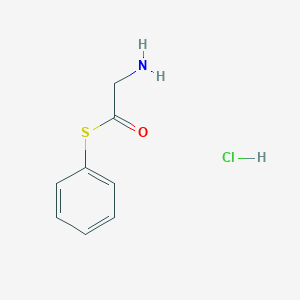
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)
